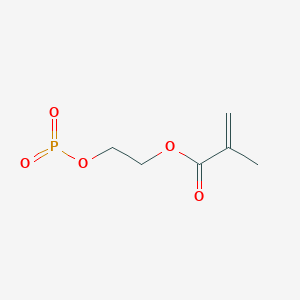![molecular formula C23H32O6 B578900 (1S,2R,5S,7S,10S,11S,14R,15R,16R)-5,7-dihydroxy-14-methyl-18-oxo-19,21-dioxahexacyclo[13.6.2.01,14.02,11.05,10.016,20]tricosane-10-carbaldehyde CAS No. 143-58-8](/img/structure/B578900.png)
(1S,2R,5S,7S,10S,11S,14R,15R,16R)-5,7-dihydroxy-14-methyl-18-oxo-19,21-dioxahexacyclo[13.6.2.01,14.02,11.05,10.016,20]tricosane-10-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2R,5S,7S,10S,11S,14R,15R,16R)-5,7-dihydroxy-14-methyl-18-oxo-19,21-dioxahexacyclo[13.6.2.01,14.02,11.05,10.016,20]tricosane-10-carbaldehyde is a cardiac glycoside, a type of compound known for its potent effects on the heart. It is derived from the plant Strophanthus, which has been traditionally used for its medicinal properties. This compound is structurally similar to other cardiac glycosides like ouabain and digoxin, and it exerts its effects by inhibiting the sodium-potassium ATPase pump in cardiac cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of isostrophanthidin typically involves the extraction of strophanthidin from the Strophanthus plant, followed by chemical modifications. The key steps include:
Extraction: Strophanthidin is extracted from the plant using solvents like ethanol or methanol.
Hydrogenation: The double bond in the side chain of strophanthidin is hydrogenated to form isostrophanthidin.
Purification: The product is purified using chromatographic techniques to obtain pure isostrophanthidin.
Industrial Production Methods
Industrial production of isostrophanthidin follows similar steps but on a larger scale. The process involves:
Large-scale extraction: Using industrial solvents and equipment to extract strophanthidin.
Chemical modification: Hydrogenation and other chemical reactions are carried out in large reactors.
Purification and crystallization: Advanced chromatographic and crystallization techniques are used to purify the compound.
化学反应分析
Types of Reactions
(1S,2R,5S,7S,10S,11S,14R,15R,16R)-5,7-dihydroxy-14-methyl-18-oxo-19,21-dioxahexacyclo[13.6.2.01,14.02,11.05,10.016,20]tricosane-10-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group on C10 can be oxidized to form strophanthidinic acid.
Reduction: The double bond in the side chain can be reduced to form dihydrostrophanthidin.
Substitution: The hydroxyl group on C14 can undergo substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for hydrogenation.
Substitution: Various nucleophiles can be used for substitution reactions under basic or acidic conditions.
Major Products
Strophanthidinic acid: Formed by oxidation of the aldehyde group.
Dihydrostrophanthidin: Formed by reduction of the double bond.
Substituted derivatives: Formed by substitution reactions at the hydroxyl group.
科学研究应用
(1S,2R,5S,7S,10S,11S,14R,15R,16R)-5,7-dihydroxy-14-methyl-18-oxo-19,21-dioxahexacyclo[13.6.2.01,14.02,11.05,10.016,20]tricosane-10-carbaldehyde has several scientific research applications:
作用机制
(1S,2R,5S,7S,10S,11S,14R,15R,16R)-5,7-dihydroxy-14-methyl-18-oxo-19,21-dioxahexacyclo[13.6.2.01,14.02,11.05,10.016,20]tricosane-10-carbaldehyde exerts its effects by inhibiting the sodium-potassium ATPase pump in cardiac cells. This inhibition leads to an increase in intracellular sodium levels, which in turn increases intracellular calcium levels through the sodium-calcium exchanger. The increased calcium levels enhance cardiac contractility, making isostrophanthidin a potent cardiotonic agent . Additionally, it can induce apoptosis in cancer cells by promoting TRAIL-DR5 signaling and activating caspases .
相似化合物的比较
Similar Compounds
Strophanthidin: The parent compound from which isostrophanthidin is derived.
Ouabain: Another cardiac glycoside with similar effects on the heart.
Digoxin: A well-known cardiac glycoside used in the treatment of heart failure.
Uniqueness
(1S,2R,5S,7S,10S,11S,14R,15R,16R)-5,7-dihydroxy-14-methyl-18-oxo-19,21-dioxahexacyclo[13.6.2.01,14.02,11.05,10.016,20]tricosane-10-carbaldehyde is unique due to its specific structural modifications, which result in distinct pharmacological properties. Unlike strophanthidin, isostrophanthidin has a saturated side chain, which affects its activity and potency . Compared to ouabain and digoxin, isostrophanthidin has a different binding affinity for the sodium-potassium ATPase pump, leading to variations in its therapeutic and toxic effects .
属性
CAS 编号 |
143-58-8 |
|---|---|
分子式 |
C23H32O6 |
分子量 |
404.503 |
InChI |
InChI=1S/C23H32O6/c1-20-6-3-16-17(4-8-22(27)11-13(25)2-7-21(16,22)12-24)23(20)9-5-15(20)14-10-18(26)28-19(14)29-23/h12-17,19,25,27H,2-11H2,1H3/t13-,14+,15+,16-,17+,19?,20+,21-,22-,23-/m0/s1 |
InChI 键 |
QUCYJAWFAZSEKK-CTEJYYBPSA-N |
SMILES |
CC12CCC3C(C14CCC2C5CC(=O)OC5O4)CCC6(C3(CCC(C6)O)C=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


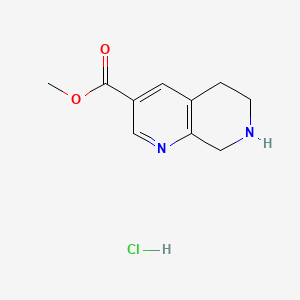
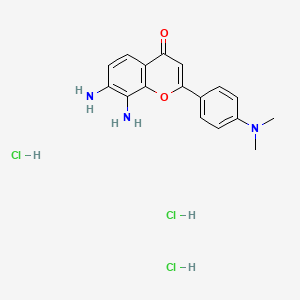
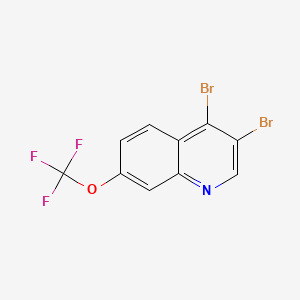
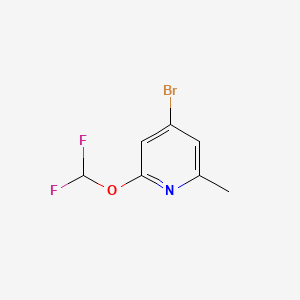
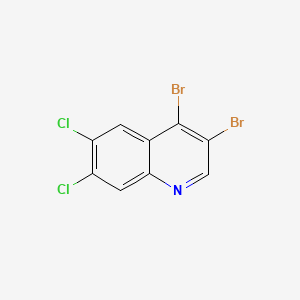
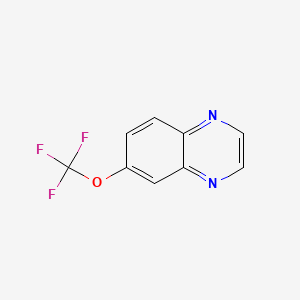

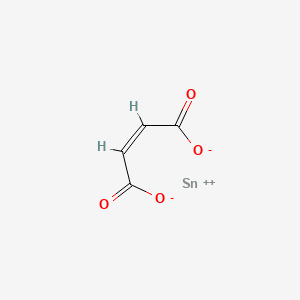
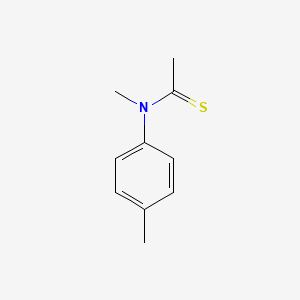
![(2S)-2-amino-N-[(3R,4R,4aR,5R,6R)-5,6,8-trihydroxy-3-methyl-1-oxo-3,4,4a,5,6,7-hexahydroisochromen-4-yl]propanamide;sulfuric acid](/img/structure/B578835.png)
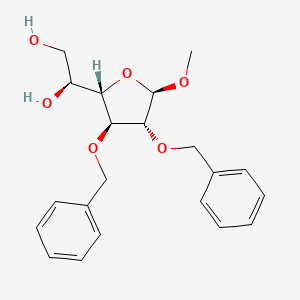

![N-phenylspiro[1,2-dihydroindole-3,1'-cycloheptane]-2-carboxamide](/img/structure/B578839.png)
